molecular formula C15H16N2O B3072111 N-(3-Amino-2-methylphenyl)-2-phenylacetamide CAS No. 1016531-17-1

N-(3-Amino-2-methylphenyl)-2-phenylacetamide

Cat. No. B3072111
CAS RN: 1016531-17-1
M. Wt: 240.3 g/mol
InChI Key: AFOSEVRXIVRKNP-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “N-(3-Amino-2-methylphenyl)propanamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Molecular Conformations and Supramolecular Assembly Research has focused on the structures of halogenated N,2-diarylacetamides, which include variants similar to N-(3-Amino-2-methylphenyl)-2-phenylacetamide. These studies revealed insights into molecular conformations and supramolecular assembly, highlighting the importance of hydrogen bonds and arene interactions in molecular chains (Nayak et al., 2014).

  • Synthesis and Analytical Characterization The synthesis and analytical characterization of similar compounds have been explored, contributing to the understanding of their chemical properties and potential applications in various fields, including pharmaceuticals (Wallach et al., 2016).

  • Efficient Synthesis Methods An efficient method for synthesizing derivatives of N-phenylacetamide, closely related to this compound, was developed. This method emphasizes the potential for streamlined production of similar compounds (Srivani et al., 2018).

  • Anticancer Activity and Molecular Docking Studies Research involving derivatives of N-phenylacetamide demonstrated their potential anticancer activities. These studies included molecular docking analyses to understand the interaction of these compounds with biological targets, which is crucial for drug development (Konidena et al., 2018).

  • Chemoselective Acetylation in Drug Synthesis The chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the synthesis of this compound, has been studied for its role in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Synthesis Under Microwave Irradiation The synthesis of related compounds under microwave irradiation has been explored, demonstrating the potential for more efficient production methods in pharmaceutical manufacturing (Chang-chu, 2014).

  • Molecular Structure and Hydrogen Bonding Analysis Studies on the molecular structure and hydrogen bonding of closely related compounds provide insights into the physicochemical properties of this compound, which can inform its potential applications (Gowda et al., 2007).

  • Drug Discovery and Development Research into derivatives of N-phenylacetamide has contributed to drug discovery, particularly in identifying potential treatments for conditions such as generalized epilepsies (Bezençon et al., 2017).

  • Green Chemistry Applications The application of green chemistry principles in the synthesis of related compounds, such as the use of aqueous media and nanoparticle catalysts, highlights the potential for environmentally friendly production methods (Kumar et al., 2013).

Safety and Hazards

The safety information available indicates that “N-(3-Amino-2-methylphenyl)propanamide” may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-13(16)8-5-9-14(11)17-15(18)10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOSEVRXIVRKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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